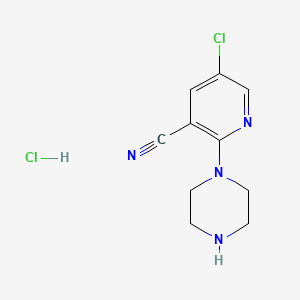
5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom, a piperazine group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride typically involves multiple steps, starting with the formation of the pyridine ring One common method includes the reaction of 2-chloropyridine with piperazine under specific conditions to introduce the piperazine group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process must be carefully controlled to ensure the purity and yield of the final product. Safety measures are also critical due to the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets suggests it could be developed into therapeutic agents for various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-(piperazin-1-yl)benzoxazole: This compound shares a similar structure but has a benzoxazole ring instead of a pyridine ring.
5-Chloro-2-(piperazin-1-yl)benzothiazole: Another structurally similar compound with a benzothiazole ring.
5-Chloro-2-(piperazin-1-yl)pyridine-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.
Uniqueness: 5-Chloro-2-(piperazin-1-yl)pyridine-3-carbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12Cl2N4 |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-chloro-2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11ClN4.ClH/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15;/h5,7,13H,1-4H2;1H |
InChI Key |
OEGZOJPPOFCICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















